molecular formula C8H11BrN2O B2789208 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde CAS No. 1784836-38-9

4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2789208
CAS No.: 1784836-38-9
M. Wt: 231.093
InChI Key: RUERVKVHKNLVBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-isobutyl-1H-pyrazole-5-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and other reactive chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is not well-documented. as a pyrazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group may play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the isobutyl and aldehyde groups provide additional sites for chemical modifications .

Biological Activity

4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings.

Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
CAS Number: 1784836-38-9

The compound features a pyrazole ring with an isobutyl group and a bromine atom, which contribute to its reactivity and biological activity. The aldehyde functional group allows for further chemical modifications, enhancing its potential as a pharmaceutical lead compound.

The precise mechanism of action for this compound is not extensively documented. However, as a pyrazole derivative, it is hypothesized to interact with various biological targets, including enzymes and receptors. The bromine atom may facilitate nucleophilic substitution reactions, while the aldehyde group can participate in various chemical transformations that enhance biological interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer efficacy of similar compounds:

Compound NameCell LineIC50 (µM)Reference
N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H4600.08

These studies indicate that pyrazole derivatives can exhibit potent anticancer activity, suggesting that this compound may share similar properties.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Certain compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example:

Compound NameCOX Inhibition IC50 (µM)Reference
Pyrazole derivative XCOX-2: 0.01
Pyrazole derivative YCOX-1: 5.40

These findings suggest that compounds related to this compound could be explored for their potential as anti-inflammatory agents.

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives in preclinical settings. For instance:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that certain compounds exhibited significant growth inhibition (IC50 values as low as 0.01 µM), indicating strong potential for therapeutic use against cancer .
  • Evaluation of Anti-inflammatory Effects : Another study focused on assessing the anti-inflammatory activity of pyrazole derivatives in vivo, showing promising results in reducing inflammation in animal models .

Properties

IUPAC Name

4-bromo-2-(2-methylpropyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUERVKVHKNLVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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